ethyl 2-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound can be achieved using 5H-Dibenz [b,f]azepine as a starting material . This compound is commonly known as iminostilbene and is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs . It can be used to prepare pharmacologically important dibenzoazepine-pyridazine derivatives , synthesize 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one , a key intermediate used to prepare aminophenol derivatives , and in the synthesis of dibenzazepine derivatives .Molecular Structure Analysis
The molecular structure of this compound is derived from the structure of 5H-Dibenz[b,f]azepine . The key feature of this structure is the α-enolizable ketone present on the [d]-side of the starting material .Chemical Reactions Analysis
The chemical reactions involving this compound are largely based on the α-enolizable ketone present in the structure . This feature allows for various heteroannulation reactions, leading to the formation of new heterocyclic systems .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its structure. It is soluble in ethyl acetate .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
- Safety and Metabolism in Human Subjects : A study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of a structurally similar compound, BIA 2-093, in healthy volunteers. This research provided foundational knowledge on how such compounds are metabolized and their safety profile, indicating extensive metabolism to other metabolites, and was well tolerated in oral doses up to 1200mg (Almeida & Soares-da-Silva, 2003).
Biological Monitoring and Exposure Assessment
- Biological Monitoring of Exposure : Another aspect of research involves assessing exposure to chemical compounds through biological monitoring. For instance, a study focused on workers exposed to ethylbenzene and xylene, examining their biological limit values and providing crucial data on occupational exposure levels and the efficacy of biological monitoring methods (Jang, Droz, & Kim, 2000).
Mechanistic Insights into Health Effects
- Mechanistic Studies on Health Effects : Research also delves into understanding the mechanisms behind the health effects of related compounds. For example, a study investigated the role of psychological stress, mediated through benzodiazepine receptors, in blocking the development of analgesic tolerance to morphine, shedding light on the complex interactions between stress, receptor-mediated pathways, and drug efficacy (Tokuyama, Takahashi, & Kaneto, 1989).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that similar compounds in the dibenzodiazepine class often interact with gaba receptors in the central nervous system .
Mode of Action
Based on its structural similarity to other dibenzodiazepines, it may enhance the effect of the neurotransmitter gaba in the brain, leading to sedative and anxiolytic effects .
Biochemical Pathways
It is likely that it impacts the gabaergic system, which plays a crucial role in mood regulation, anxiety, and sleep .
Pharmacokinetics
Similar compounds in the dibenzodiazepine class are generally well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to other dibenzodiazepines, it may lead to increased inhibitory effects in the central nervous system, resulting in sedation, reduced anxiety, and potential anticonvulsant effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound .
Eigenschaften
IUPAC Name |
ethyl 2-[(6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-2-25-16(22)10-19-17(23)11-7-8-14-15(9-11)21-18(24)12-5-3-4-6-13(12)20-14/h3-9,20H,2,10H2,1H3,(H,19,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTINTNTJSSWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.